molecular formula C11H20N2O2S2 B14482033 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid CAS No. 67358-30-9

3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid

Cat. No.: B14482033
CAS No.: 67358-30-9
M. Wt: 276.4 g/mol
InChI Key: KDUACFAJTJZKOQ-UHFFFAOYSA-N
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Description

3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is an organic compound that features a piperidine ring substituted with a sulfanylcarbonylamino group and a carbothioic S-acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can be achieved through a multi-step process involving the introduction of the sulfanylcarbonylamino group and the carbothioic S-acid group onto the piperidine ring. Common synthetic routes include:

    Nucleophilic Substitution: Starting with a piperidine derivative, a nucleophilic substitution reaction can introduce the sulfanylcarbonylamino group.

    Thioesterification: The carbothioic S-acid group can be introduced through a thioesterification reaction, where a thiol reacts with an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid involves its interaction with specific molecular targets. The sulfanylcarbonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carbothioic S-acid group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(Carbamoyl)amino]butyl}piperidine-1-carbothioic S-acid: Similar structure but with a carbamoyl group instead of a sulfanylcarbonyl group.

    3-{4-[(Methylthio)amino]butyl}piperidine-1-carbothioic S-acid: Contains a methylthio group instead of a sulfanylcarbonyl group.

Uniqueness

3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is unique due to the presence of both the sulfanylcarbonylamino group and the carbothioic S-acid group, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

67358-30-9

Molecular Formula

C11H20N2O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

3-[4-(sulfanylcarbonylamino)butyl]piperidine-1-carbothioic S-acid

InChI

InChI=1S/C11H20N2O2S2/c14-10(16)12-6-2-1-4-9-5-3-7-13(8-9)11(15)17/h9H,1-8H2,(H,15,17)(H2,12,14,16)

InChI Key

KDUACFAJTJZKOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)S)CCCCNC(=O)S

Origin of Product

United States

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